4,6-dimethyl-3-nitropyridin-2(1H)-one
Overview
Description
4,6-dimethyl-3-nitropyridin-2(1H)-one, also known as DMNP, is an organic compound belonging to the class of nitropyridines. It is a yellow-orange crystalline solid that is insoluble in water and has a molecular weight of 171.1 g/mol. DMNP is an important intermediate in the synthesis of pharmaceuticals and other compounds, and has been studied extensively in scientific research applications.
Scientific Research Applications
Solubility Enhancement and Drug Development
- Ultrasound-Assisted Solubility Enhancement : Ultrasound irradiation has been used to enhance the solubility of poorly soluble compounds like 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is an inhibitor of the Mycobacterium tuberculosis enzyme. This approach has shown significant reductions in reaction times and uses renewable solvents like ethanol, marking a step forward in drug development processes (Machado et al., 2013).
Characterization and Molecular Analysis
- Density Functional Theory Calculations : Studies have been conducted to characterize similar compounds like 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory (DFT). These studies provide insights into molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges, contributing to a deeper understanding of related nitropyridine compounds (Yıldırım et al., 2011).
Complexation Studies
- Complexation with Metals : Research into the complexation of similar compounds, such as 3-amino-6,6′-dimethyl-2,2′-bipyridine, with metals like CdII, CuI, and ZnII, has been explored. These complexes have implications for the development of new materials and potential pharmaceutical applications (Long et al., 1993).
Nonlinear Optical Applications
- Potential in Nonlinear Optical Applications : Compounds like N-alkyl-2,6-dimethyl-4(1H)-pyridinones have been identified as potential candidates for nonlinear optical applications, particularly in generating blue-green laser radiation. Their physical properties like surface damage thresholds, microhardness, and thermal transport have been studied for this purpose (Manivannan et al., 2008).
Cycloaddition Reactions
- 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, closely related to 4,6-dimethyl-3-nitropyridin-2(1H)-one, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions are significant in synthetic chemistry for producing a variety of compounds (Holt & Fiksdahl, 2007).
properties
IUPAC Name |
4,6-dimethyl-3-nitro-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(2)8-7(10)6(4)9(11)12/h3H,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACUUHJKIYEVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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